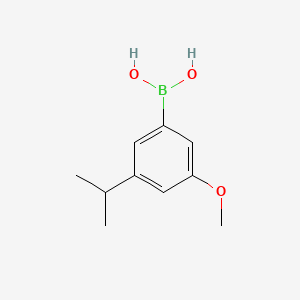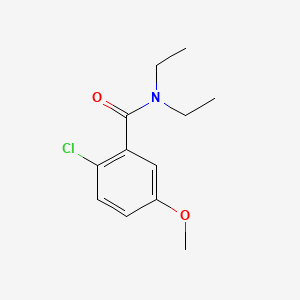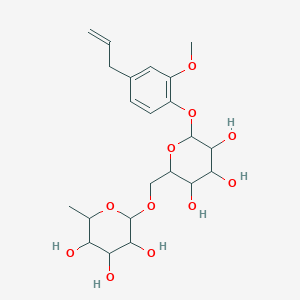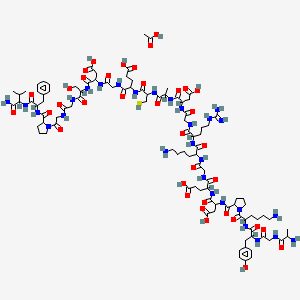
Xotjghcmzolipx-qzabapfnsa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xotjghcmzolipx-qzabapfnsa- is a unique organic compound belonging to the class of hexoses, which are monosaccharides containing six carbon atoms. . It is characterized by its distinct molecular structure, which includes two anhydro bridges, making it a significant molecule in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xotjghcmzolipx-qzabapfnsa- typically involves the dehydration of glucose derivatives. One common method is the acid-catalyzed dehydration of α-D-glucopyranose, which results in the formation of the two anhydro bridges. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Xotjghcmzolipx-qzabapfnsa- can be achieved through continuous flow reactors where glucose derivatives are subjected to controlled dehydration processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Xotjghcmzolipx-qzabapfnsa- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranose derivatives.
Aplicaciones Científicas De Investigación
Xotjghcmzolipx-qzabapfnsa- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in antiviral and anticancer therapies.
Industry: It is utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which Xotjghcmzolipx-qzabapfnsa- exerts its effects involves its interaction with specific enzymes and receptors. The compound’s unique structure allows it to fit into enzyme active sites, facilitating catalysis. It can also interact with cellular receptors, triggering signaling pathways that lead to various biological responses. The molecular targets include enzymes involved in carbohydrate metabolism and receptors related to cell growth and differentiation.
Comparación Con Compuestos Similares
Xotjghcmzolipx-qzabapfnsa- can be compared with other similar compounds such as:
1,43,6-Dianhydro-β-D-glucopyranose: Similar in structure but differs in the configuration of the anhydro bridges.
1,5-Anhydro-D-glucitol: Lacks the second anhydro bridge, resulting in different chemical properties.
1,6-Anhydro-β-D-glucopyranose: Has a single anhydro bridge at a different position.
The uniqueness of Xotjghcmzolipx-qzabapfnsa- lies in its dual anhydro bridges, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(1R,3R,6R,7R,9R)-2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol |
InChI |
InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
Clave InChI |
XOTJGHCMZOLIPX-QZABAPFNSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]3[C@H](O1)[C@H]([C@H](O2)O3)O |
SMILES canónico |
C1C2C3C(O1)C(C(O2)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)

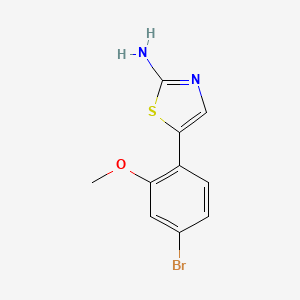
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
